molecular formula C26H29N3O5 B4018657 6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4018657
M. Wt: 463.5 g/mol
InChI Key: NMQGWSIHJBGHRW-UHFFFAOYSA-N
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Description

6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its intricate structure, which includes a cyclohexene ring, a carboxylic acid group, and multiple carbamoyl and morpholine functional groups.

Properties

IUPAC Name

6-[[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-17-6-8-18(9-7-17)27-25(31)22-16-19(10-11-23(22)29-12-14-34-15-13-29)28-24(30)20-4-2-3-5-21(20)26(32)33/h2-3,6-11,16,20-21H,4-5,12-15H2,1H3,(H,27,31)(H,28,30)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQGWSIHJBGHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexene ring, followed by the introduction of the carboxylic acid group through a carboxylation reaction. The subsequent steps involve the formation of the carbamoyl groups and the attachment of the morpholine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Continuous flow reactors, for example, offer advantages in terms of reaction control and scalability, making them suitable for the large-scale synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.

Scientific Research Applications

6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Industrial Chemistry: The compound’s reactivity and functional groups make it useful in various industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carbamoyl and morpholine groups may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-[[3-[(4-Methylphenyl)carbamoyl]-4-phenylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid: Similar structure but lacks the morpholine ring.

    6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a fully saturated cyclohexane ring.

Uniqueness

The presence of both carbamoyl and morpholine groups in 6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid distinguishes it from similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-[[3-[(4-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

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